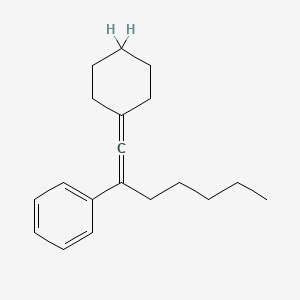
(1-Cyclohexylidenehept-1-EN-2-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclohexylidenehept-1-EN-2-YL)benzene: is an organic compound with the molecular formula C15H18 It is characterized by a cyclohexylidene group attached to a hept-1-en-2-yl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexylidenehept-1-EN-2-YL)benzene typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and benzene derivatives.
Formation of Intermediate: Cyclohexanone undergoes a series of reactions to form intermediates such as 1-(2-iodocyclohex-1-en-1-yl)benzene and 1-(2-iodocyclohex-2-en-1-yl)benzene.
Final Product Formation: These intermediates are then reacted with potassium tert-butoxide (KOtBu) in benzene at elevated temperatures (around 180°C) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexylidenehept-1-EN-2-YL)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexylidene ketones or carboxylic acids.
Reduction: Formation of cyclohexylheptane derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Cyclohexylidenehept-1-EN-2-YL)benzene is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials that require specific structural attributes.
Mechanism of Action
The mechanism by which (1-Cyclohexylidenehept-1-EN-2-YL)benzene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bonds are targeted by oxidizing agents, leading to the formation of new functional groups. The molecular targets and pathways involved are primarily dictated by the nature of the reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohex-1,2-dien-1-ylbenzene: Similar in structure but with a different arrangement of double bonds.
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one: Another compound with a cyclohexylidene group but different substituents.
Uniqueness
(1-Cyclohexylidenehept-1-EN-2-YL)benzene is unique due to its specific combination of a cyclohexylidene group, a hept-1-en-2-yl chain, and a benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in synthetic chemistry and materials science.
Properties
CAS No. |
112176-08-6 |
|---|---|
Molecular Formula |
C19H26 |
Molecular Weight |
254.4 g/mol |
InChI |
InChI=1S/C19H26/c1-2-3-6-15-19(18-13-9-5-10-14-18)16-17-11-7-4-8-12-17/h5,9-10,13-14H,2-4,6-8,11-12,15H2,1H3 |
InChI Key |
BBLGKCGSBIIOFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C=C1CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


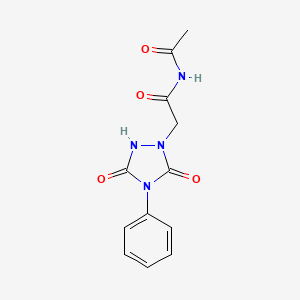



![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)

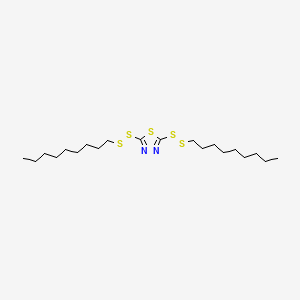
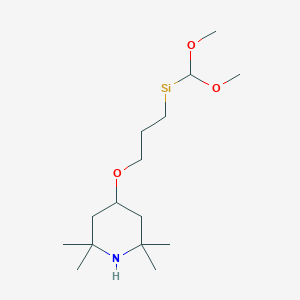
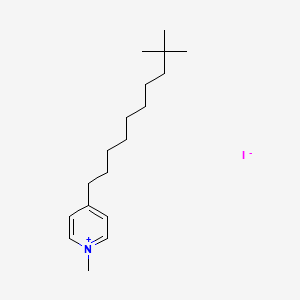

![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)
